(R)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
®-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound with a unique structure that includes both chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Halogenation: Introduction of chlorine and fluorine atoms through halogenation reactions.
Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure.
Amine Introduction: Introduction of the amine group through amination reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
®-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or the aromatic ring.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups like hydroxyl or alkyl groups.
Scientific Research Applications
®-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its pharmacological properties.
Industrial Applications: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine
- (S)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- 5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol
Uniqueness
®-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific chiral configuration and the presence of both chlorine and fluorine atoms. This combination imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Properties
Molecular Formula |
C10H11ClFN |
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Molecular Weight |
199.65 g/mol |
IUPAC Name |
(1R)-5-chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11ClFN/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m1/s1 |
InChI Key |
GZQXDQBJQARTAR-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=CC(=C2)F)Cl)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)F)Cl)N |
Origin of Product |
United States |
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